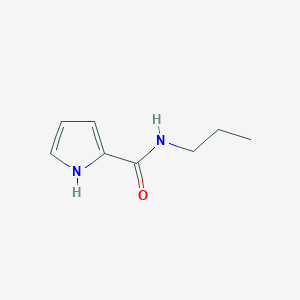
N-Propyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is an analog of the endogenous cannabinoid anandamide and has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes. In
作用机制
N-Propyl-1H-pyrrole-2-carboxamide interacts with the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This interaction leads to the activation of various signaling pathways, which can regulate various physiological processes, including pain perception, inflammation, and neuronal function. N-Propyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can further modulate physiological processes.
生化和生理效应
N-Propyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by reducing pain perception. N-Propyl-1H-pyrrole-2-carboxamide has been investigated for its potential neuroprotective effects and has been shown to protect against neuronal damage in various models of neurodegenerative disorders.
实验室实验的优点和局限性
N-Propyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist for the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the endocannabinoid system. This compound has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, one limitation of using N-Propyl-1H-pyrrole-2-carboxamide is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for the scientific research of N-Propyl-1H-pyrrole-2-carboxamide. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer, epilepsy, and neurodegenerative disorders. Another direction is the exploration of the interactions between N-Propyl-1H-pyrrole-2-carboxamide and other physiological processes, such as the immune system and the cardiovascular system. Additionally, future research could focus on developing more efficient synthesis methods and improving the solubility of N-Propyl-1H-pyrrole-2-carboxamide for easier administration in experimental settings.
Conclusion:
In conclusion, N-Propyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound interacts with the endocannabinoid system and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-Propyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its potency and low toxicity, but also has limitations, such as its limited solubility. Future research could focus on investigating its potential therapeutic applications, exploring its interactions with other physiological processes, and improving its synthesis methods and solubility.
合成方法
N-Propyl-1H-pyrrole-2-carboxamide can be synthesized using various methods, including the reaction of N-propylpyrrole with chloroacetyl chloride and subsequent reaction with ammonia. Another method involves the reaction of N-propylpyrrole with 2-bromoacetyl bromide, followed by reaction with ammonia. These methods have been reported in scientific literature and have been used to synthesize N-Propyl-1H-pyrrole-2-carboxamide for research purposes.
科学研究应用
N-Propyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated for its potential in treating various diseases, including cancer, epilepsy, and neurodegenerative disorders. Scientific research has also explored the use of N-Propyl-1H-pyrrole-2-carboxamide as a tool for studying the endocannabinoid system and its interactions with other physiological processes.
属性
CAS 编号 |
120309-46-8 |
|---|---|
产品名称 |
N-Propyl-1H-pyrrole-2-carboxamide |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC 名称 |
N-propyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h3-4,6,9H,2,5H2,1H3,(H,10,11) |
InChI 键 |
LYLMJRLHNQBOIM-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=CN1 |
规范 SMILES |
CCCNC(=O)C1=CC=CN1 |
同义词 |
1H-Pyrrole-2-carboxamide,N-propyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)
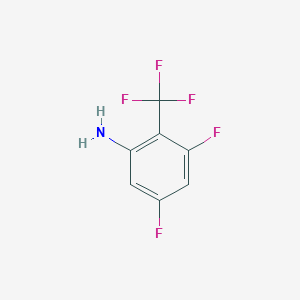

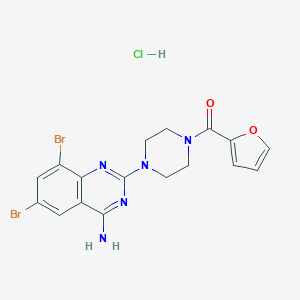
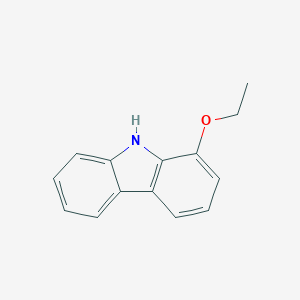
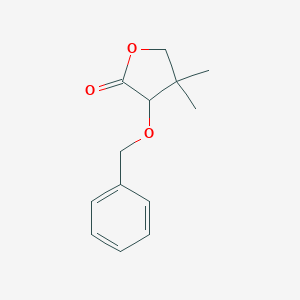
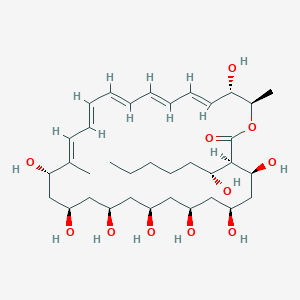
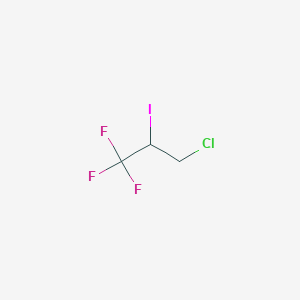
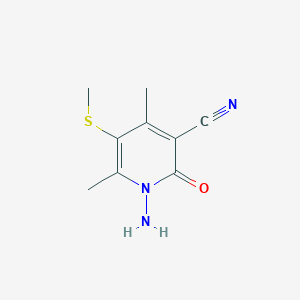
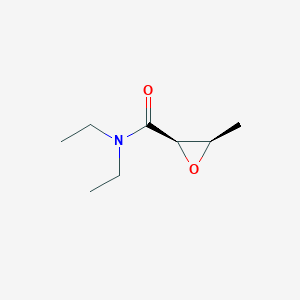
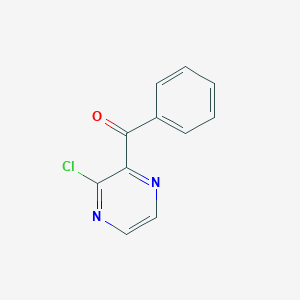
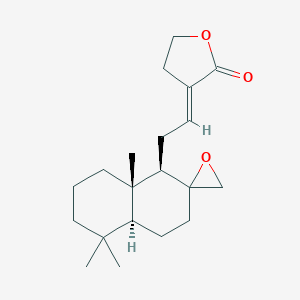
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)